(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including chlorophenyl, methoxyimino, and indolone moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolone Core: The indolone core can be synthesized via a cyclization reaction of an appropriate precursor, such as 2-aminobenzophenone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxyimino Group Addition: The methoxyimino group can be added via an oximation reaction, where the ketone group of the indolone is reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Final Coupling: The final step involves coupling the 2,4-dichlorophenylmethyl group to the indolone core, which can be achieved through a nucleophilic substitution reaction using an appropriate halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime ethers or nitrile oxides.
Reduction: Reduction reactions can target the carbonyl group of the indolone core, converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxime ethers, nitrile oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one would depend on its specific application. In a biological context, it could act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of multiple chlorophenyl groups suggests it might interact with hydrophobic pockets in proteins, while the methoxyimino group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[(4-fluorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(4-bromophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
Uniqueness
Compared to similar compounds, (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to the specific combination of its functional groups. The presence of both chlorophenyl and dichlorophenyl groups, along with the methoxyimino moiety, provides a distinct set of chemical properties and reactivity patterns that can be exploited in various applications.
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O2/c23-16-8-5-14(6-9-16)13-29-26-21-18-3-1-2-4-20(18)27(22(21)28)12-15-7-10-17(24)11-19(15)25/h1-11H,12-13H2/b26-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXQEUQTLCCECS-QLYXXIJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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